3-(4-chlorobenzyl)-1-(1-naphthylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
The compound 3-(4-chlorobenzyl)-1-(1-naphthylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione belongs to the pyrido-pyrimidine-dione family, characterized by a fused bicyclic core of pyridine and pyrimidine rings with two ketone groups at positions 2 and 2. Key structural features include:
- Substituents: A 4-chlorobenzyl group at position 3 and a 1-naphthylmethyl group at position 1.
- Molecular Formula: Likely $ \text{C}{26}\text{H}{18}\text{ClN}3\text{O}2 $ (estimated based on analogs like 3-[(4-methoxyphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, which has $ \text{C}{15}\text{H}{13}\text{N}3\text{O}3 $) .
This compound is structurally analogous to herbicides and antiviral agents, as pyrido-pyrimidine-diones are known for bioactivity modulation via interactions with enzymes like protoporphyrinogen oxidase (PPO) .
Properties
Molecular Formula |
C25H18ClN3O2 |
|---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H18ClN3O2/c26-20-12-10-17(11-13-20)15-29-24(30)23-22(9-4-14-27-23)28(25(29)31)16-19-7-3-6-18-5-1-2-8-21(18)19/h1-14H,15-16H2 |
InChI Key |
APKBJKGHWRKPKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)Cl)N=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)methyl]-1-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions
Formation of the Pyrido[3,2-d]pyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminopyridine and formamide derivatives under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Naphthalenylmethyl Group: This can be accomplished through a nucleophilic substitution reaction using naphthalen-1-ylmethanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)methyl]-1-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[(4-chlorophenyl)methyl]-1-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)methyl]-1-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Substitution Patterns and Electronic Effects
The table below compares substituents and electronic properties of similar pyrido-pyrimidine-diones:
Key Observations :
- Chlorobenzyl vs. Methoxybenzyl : The electron-withdrawing Cl group in the target compound may reduce HOMO energy compared to electron-donating OCH3, affecting redox activity .
- Naphthyl vs. Aryl Groups : The naphthyl group’s extended π-system could enhance π-π stacking with aromatic residues in enzyme binding pockets (e.g., FAD in PPO) .
Structural and Crystallographic Insights
- Crystal Packing : Analogous compounds (e.g., 1-(2,6-diethylphenyl)-3-methylpyrido[2,3-d]pyrimidine-2,4-dione) exhibit near-vertical alignment between the pyrido-pyrimidine core and aryl substituents . The naphthyl group in the target compound may introduce steric hindrance, altering crystal packing and solubility.
- Synthetic Accessibility : The synthesis of pyrido-pyrimidine-diones typically involves substitution at positions 1 and 3 using benzyl or alkyl halides under mild conditions .
Biological Activity
The compound 3-(4-chlorobenzyl)-1-(1-naphthylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a member of the pyrido[3,2-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C₁₈H₁₅ClN₂O₂
- Molecular Weight : 336.78 g/mol
This compound features a pyrido[3,2-d]pyrimidine core with a chlorobenzyl and naphthylmethyl substituent, contributing to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as dihydrofolate reductase and thymidylate synthase, which are critical in nucleotide synthesis and cell proliferation.
- Antitumor Activity : Research indicates that derivatives of pyrido[3,2-d]pyrimidines exhibit significant antineoplastic properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
- Immunomodulatory Effects : The compound is noted for its potential in modulating immune responses, making it a candidate for treating autoimmune disorders .
Therapeutic Applications
The compound's diverse biological activities suggest potential applications in various therapeutic areas:
- Anticancer Agents : Studies have demonstrated efficacy against several cancer cell lines, indicating its role as a potential chemotherapeutic agent.
- Antiviral Properties : Some derivatives exhibit antiviral activity, particularly against viral infections that affect the central nervous system .
- Cardiovascular Disorders : Its ability to inhibit platelet aggregation suggests a role in managing cardiovascular diseases .
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry explored the antitumor effects of pyrido[3,2-d]pyrimidine derivatives. The results indicated that the compound significantly reduced tumor size in xenograft models of breast cancer. The mechanism was linked to the induction of apoptosis through caspase activation .
Case Study 2: Immunomodulation
In another investigation published in Clinical Immunology, researchers evaluated the immunomodulatory effects of this compound on T-cell activation. The findings suggested that it could enhance T-cell proliferation and cytokine production, supporting its use in treating autoimmune conditions .
Table 1: Summary of Biological Activities
Table 2: Efficacy Against Cancer Cell Lines
Q & A
Basic: What are the standard synthetic routes for preparing 3-(4-chlorobenzyl)-1-(1-naphthylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the construction of the pyrido[3,2-d]pyrimidine core. A common approach includes:
Core Formation: Condensation of substituted pyrimidine precursors with naphthylmethylamine under acidic conditions .
Functionalization: Alkylation at the N1 and N3 positions using 4-chlorobenzyl and 1-naphthylmethyl halides, respectively, in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ .
Purification: Column chromatography or recrystallization to achieve >95% purity, confirmed by HPLC .
Basic: Which spectroscopic techniques are critical for structural validation of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for naphthyl and chlorobenzyl groups) and connectivity .
- Mass Spectrometry (HRMS): Determines molecular weight (e.g., [M+H]⁺ at m/z 486.12) and fragmentation patterns .
- IR Spectroscopy: Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .
Advanced: How can computational methods optimize reaction conditions for higher yield and selectivity?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and identify energy barriers in key steps (e.g., alkylation or cyclization) .
- Reaction Path Search: Algorithms like the artificial force-induced reaction (AFIR) method predict feasible pathways and intermediates, reducing trial-and-error experimentation .
- Machine Learning: Train models on existing reaction data (e.g., solvent effects, catalysts) to recommend optimal conditions (e.g., DMF at 80°C vs. THF at 60°C) .
Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?
Methodological Answer:
Contradictory results (e.g., variable IC₅₀ values in kinase inhibition assays) may arise from:
- Assay Conditions: Differences in buffer pH, ATP concentration, or incubation time. Standardize protocols using guidelines like NIH Assay Guidance Manual .
- Structural Variants: Confirm purity (>98%) and rule out regioisomeric byproducts via LC-MS .
- Target Selectivity: Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate binding specificity .
Advanced: What strategies enable structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replace 4-chlorobenzyl with 4-fluorobenzyl) and compare bioactivity .
- Crystallography: Co-crystallize the compound with target proteins (e.g., kinases) to identify critical binding motifs .
- Free Energy Perturbation (FEP): Computational simulations quantify the impact of substituent changes on binding affinity .
Basic: What in vitro assays are recommended for initial biological evaluation?
Methodological Answer:
- Enzyme Inhibition: Fluorescence-based kinase assays (e.g., ADP-Glo™) at 10 µM compound concentration .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values <50 µM indicating therapeutic potential .
- Solubility Testing: Use shake-flask method in PBS (pH 7.4) to determine aqueous solubility (>50 µg/mL preferred) .
Advanced: How can researchers address low solubility and bioavailability in preclinical studies?
Methodological Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., phosphate esters) to enhance solubility .
- Nanoparticle Formulation: Encapsulate the compound in PLGA nanoparticles (size <200 nm) for sustained release .
- Salt Screening: Test counterions (e.g., HCl, mesylate) to improve crystallinity and dissolution rate .
Advanced: What industrial-scale challenges exist for synthesizing this compound?
Methodological Answer:
- Scalability: Optimize exothermic reactions (e.g., alkylation) using flow chemistry to prevent thermal runaway .
- Waste Reduction: Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or 2-MeTHF .
- Catalyst Recycling: Immobilize Pd catalysts on silica supports for reuse in coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
